molecular formula C18H29ClN2OSSi B2801586 4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide CAS No. 1956365-05-1

4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide

Cat. No.: B2801586
CAS No.: 1956365-05-1
M. Wt: 385.04
InChI Key: GYWQFBJNRXFCGC-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide (CAS: 1956365-05-1) is a piperidine-derived compound featuring a tert-butyldimethylsilyl (TBS) ether group, a 4-chlorophenyl substituent, and a carbothioamide moiety. Its molecular formula is C₁₈H₂₉ClN₂OSSi, with a molecular weight of 385.04 g/mol and a purity of 95%+ .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-N-(4-chlorophenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClN2OSSi/c1-18(2,3)24(4,5)22-16-10-12-21(13-11-16)17(23)20-15-8-6-14(19)7-9-15/h6-9,16H,10-13H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWQFBJNRXFCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(CC1)C(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2OSSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((tert-butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide is a synthetic derivative that incorporates a piperidine moiety, known for its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C_{14}H_{20}ClNOSi
  • Molecular Weight : 293.84 g/mol

The presence of the tert-butyldimethylsilyl group enhances the stability and solubility of the compound, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing piperidine rings exhibit a range of biological activities, including:

  • Antibacterial Activity : Piperidine derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : Many piperidine-based compounds act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease.
  • Anticancer Properties : Some studies suggest potential anticancer effects, particularly in inhibiting tumor growth.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Interaction with Cellular Targets : The compound may interact with specific receptors or proteins, leading to altered cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

Antibacterial Activity

A study on piperidine derivatives revealed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC), with promising results indicating their potential as therapeutic agents against bacterial infections .

Enzyme Inhibition Studies

Research has shown that piperidine derivatives can act as effective AChE inhibitors. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating significant inhibitory potential .

Anticancer Potential

Investigations into the anticancer properties of piperidine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis through mitochondrial pathways or disrupting cell cycle progression .

Data Summary Table

Biological ActivityObserved EffectsReference
AntibacterialModerate to strong against S. typhi and B. subtilis
AChE InhibitionIC50 values in low micromolar range
AnticancerInduces apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as an antitumor agent . Research indicates that derivatives of piperidine have shown promising activity against various cancer cell lines. The introduction of the TBDMS group may enhance the bioavailability and efficacy of the compound in pharmacological applications.

Pharmacological Studies

Studies have demonstrated that compounds with similar structures can modulate biological pathways involved in cancer progression. For instance, they may inhibit specific enzymes or receptors that are overexpressed in tumors, leading to reduced cell proliferation and increased apoptosis in malignant cells .

Neuropharmacology

There is emerging interest in the neuroprotective properties of piperidine derivatives. The ability of this compound to cross the blood-brain barrier may position it as a candidate for treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Case Studies

StudyObjectiveFindings
Antitumor Activity Evaluate cytotoxic effects on cancer cell linesThe compound exhibited significant cytotoxicity against breast and prostate cancer cell lines, with IC50 values indicating potent activity .
Neuroprotective Effects Investigate effects on neuronal cell survivalIn vitro studies showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential for neurodegenerative disease treatment .
Pharmacokinetics Assess absorption and metabolismAnimal studies indicated favorable pharmacokinetic profiles, with good absorption rates and metabolic stability, enhancing its viability as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Halogenated Aryl Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
Target Compound C₁₈H₂₉ClN₂OSSi 385.04 4-chlorophenyl, TBS-ether Carbothioamide
N-(3-chlorophenyl)-4-[2-(4-chlorophenyl)-...* C₂₄H₂₁Cl₂N₅OS 498.43 3-chlorophenyl, pyrazolopyrimidinyl Carbothioamide
4-(4-Fluorophenyl)piperidine C₁₁H₁₂FN 177.22 4-fluorophenyl Piperidine (no TBS)
4-(4-Chloro-2-oxo-...piperidine-1-carboxamide [1] C₁₉H₁₈ClIN₄O₃ 528.72 4-iodophenyl, benzodiazol-2-one Carboxamide

Key Observations :

  • Halogen Effects : The target’s 4-chlorophenyl group contrasts with the 4-iodophenyl group in ’s compound. Iodine’s larger atomic radius may enhance halogen bonding but increases molecular weight (528.72 vs. 385.04 g/mol) . Fluorine in 4-(4-fluorophenyl)piperidine improves metabolic stability but lacks the TBS group, reducing lipophilicity .
  • Functional Groups: Carbothioamide (target) vs. Thioamides exhibit weaker hydrogen-bond acceptor strength but better resistance to enzymatic hydrolysis .
Piperidinecarbothioamide Analogues

lists two analogues:

N-(3-chlorophenyl)-4-[2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl]piperidine-1-carbothioamide Mol.

N-(4-methylphenyl) variant Mol.

Comparison : The target compound’s TBS-ether and simpler structure (385.04 g/mol) may offer synthetic advantages over these bulkier analogues, though it lacks their heterocyclic moieties for specialized binding.

Protective Group Variations
  • TBS-ether (Target) vs. tert-Butyl Carbamate () :
    • The TBS group in the target provides superior steric protection compared to tert-butyl carbamates (e.g., CD42000809 in ). However, TBS ethers are more prone to acid-catalyzed cleavage, necessitating careful handling .
  • Benzyl Groups (): Benzyl-substituted piperidines (e.g., 1-benzyl-4-phenylamino-4-piperidinecarboxamide) exhibit increased aromatic bulk, which may enhance π-π interactions but reduce solubility .

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